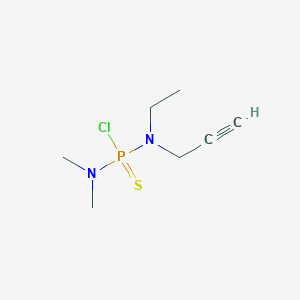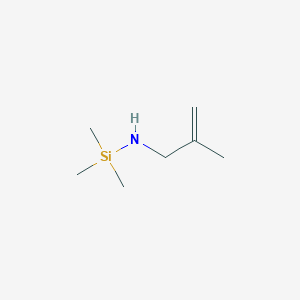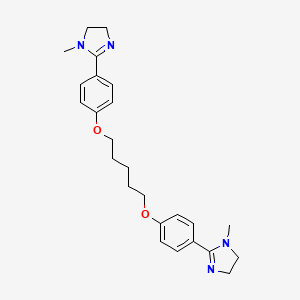![molecular formula C12H7N5O8 B14294742 2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine CAS No. 114107-33-4](/img/structure/B14294742.png)
2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine is a polynitro aromatic compound known for its high energy density and stability. This compound is part of a class of materials often used in energetic applications due to their ability to release a significant amount of energy upon decomposition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine typically involves nitration reactions. One common method involves the nitration of biphenyl derivatives using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are paramount due to the highly reactive nature of the nitrating agents and the explosive potential of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like tin(II) chloride in acidic medium.
Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are used for nucleophilic aromatic substitution.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used; for example, methoxy groups if sodium methoxide is used.
Wissenschaftliche Forschungsanwendungen
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, although its high reactivity limits its direct biological applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the development of high-energy materials for explosives and propellants.
Wirkmechanismus
The mechanism by which 2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine exerts its effects involves the decomposition of its nitro groups, releasing a significant amount of energy. The molecular targets include the nitro groups, which undergo reduction or substitution reactions, leading to the formation of various products. The pathways involved are primarily those of electron transfer and bond cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’-Tetranitro-1,1’-biphenyl
- 2,3,5,6-Tetranitroaniline
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazocine (HMX)
Uniqueness
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of nitro groups, which provides a balance between stability and high energy density. Compared to other similar compounds, it offers a higher degree of stability while maintaining a significant energy release upon decomposition.
Eigenschaften
CAS-Nummer |
114107-33-4 |
|---|---|
Molekularformel |
C12H7N5O8 |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
2-(2,6-dinitrophenyl)-4,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c13-12-7(4-6(14(18)19)5-10(12)17(24)25)11-8(15(20)21)2-1-3-9(11)16(22)23/h1-5H,13H2 |
InChI-Schlüssel |
WFLHKZXURPCFFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)






![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
